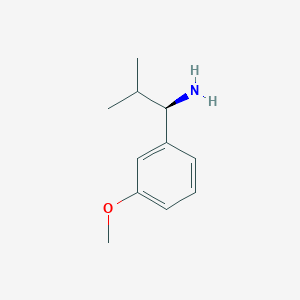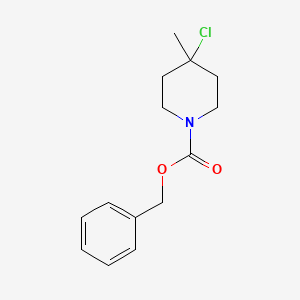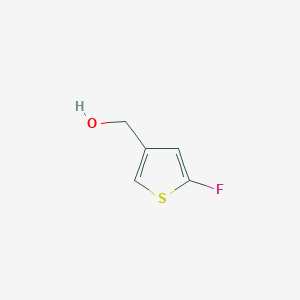
5-Fluoro-3-thiophenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-thiophenemethanol: is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a fluorine atom and a hydroxymethyl group in the 3-position of the thiophene ring makes this compound a unique and valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-thiophenemethanol can be achieved through several methods. One common approach involves the fluorination of 3-thiophenemethanol using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Fluoro-3-thiophenemethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 5-Fluoro-3-thiophenemethane.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products:
Oxidation: 5-Fluoro-3-thiophenecarboxaldehyde or 5-Fluoro-3-thiophenecarboxylic acid.
Reduction: 5-Fluoro-3-thiophenemethane.
Substitution: Various substituted thiophenemethanol derivatives.
Scientific Research Applications
Chemistry: 5-Fluoro-3-thiophenemethanol is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorine atom can serve as a marker in various analytical techniques.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique properties may contribute to the design of drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-thiophenemethanol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biomolecules.
Comparison with Similar Compounds
- 5-Fluoro-2-thiophenemethanol
- 3-Thiophenemethanol
- 2-Thiophenemethanol
Comparison: 5-Fluoro-3-thiophenemethanol is unique due to the specific positioning of the fluorine atom and the hydroxymethyl group. This configuration imparts distinct chemical and biological properties compared to its analogs. For example, 5-Fluoro-2-thiophenemethanol has the fluorine atom in a different position, leading to variations in reactivity and application potential.
Properties
Molecular Formula |
C5H5FOS |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(5-fluorothiophen-3-yl)methanol |
InChI |
InChI=1S/C5H5FOS/c6-5-1-4(2-7)3-8-5/h1,3,7H,2H2 |
InChI Key |
ALUBOLNDYNMEIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


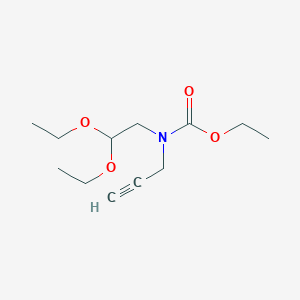
![Thiazolo[5,4-b]pyridine-2,5-diamine](/img/structure/B13979330.png)

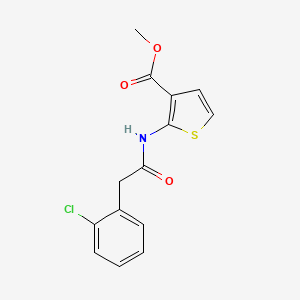
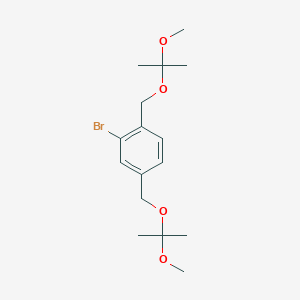
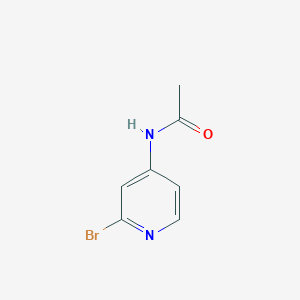


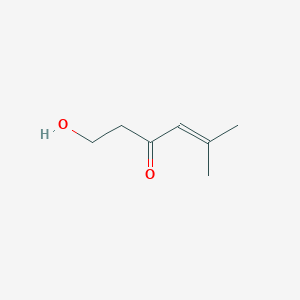
![7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate](/img/structure/B13979370.png)
